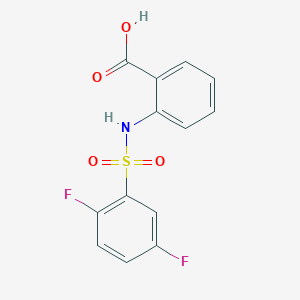

2-(2,5-Difluorobenzenesulfonamido)benzoic acid

Description

2-(2,5-Difluorobenzenesulfonamido)benzoic acid is a sulfonamide derivative featuring a benzoic acid backbone substituted with a 2,5-difluorobenzenesulfonamido group. Sulfonamides are widely studied for their biological activities, including antimicrobial and enzyme-inhibitory properties . While direct crystallographic data for this compound are unavailable in the provided evidence, its structural and functional parallels with related sulfonamides allow for meaningful comparisons.

Properties

IUPAC Name |

2-[(2,5-difluorophenyl)sulfonylamino]benzoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H9F2NO4S/c14-8-5-6-10(15)12(7-8)21(19,20)16-11-4-2-1-3-9(11)13(17)18/h1-7,16H,(H,17,18) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ISPOPAJGXYBVHV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C(=O)O)NS(=O)(=O)C2=C(C=CC(=C2)F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H9F2NO4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

313.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,5-Difluorobenzenesulfonamido)benzoic acid typically involves the reaction of 2,5-difluorobenzenesulfonamide with a benzoic acid derivative under specific conditions. One common method is the Suzuki–Miyaura coupling reaction, which involves the use of palladium catalysts and boron reagents to form the carbon-carbon bond between the aromatic rings . The reaction conditions often include mild temperatures and the presence of a base to facilitate the coupling process.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar coupling reactions, optimized for higher yields and purity. The process may include additional purification steps such as recrystallization or chromatography to ensure the final product meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

2-(2,5-Difluorobenzenesulfonamido)benzoic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form corresponding sulfonic acids.

Reduction: Reduction reactions can convert the sulfonamido group to an amine group.

Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as halogenation or nitration.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.

Substitution: Electrophilic substitution reactions often require catalysts like iron(III) chloride (FeCl3) or aluminum chloride (AlCl3).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfonic acids, while reduction can produce amines.

Scientific Research Applications

2-(2,5-Difluorobenzenesulfonamido)benzoic acid has several applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

Biology: The compound can be used in studies involving enzyme inhibition or protein binding due to its sulfonamido group.

Industry: It may be used in the production of specialty chemicals or materials with specific properties.

Mechanism of Action

The mechanism by which 2-(2,5-Difluorobenzenesulfonamido)benzoic acid exerts its effects involves interactions with molecular targets such as enzymes or receptors. The sulfonamido group can form hydrogen bonds or ionic interactions with active sites, leading to inhibition or modulation of enzyme activity. The pathways involved may include signal transduction or metabolic processes, depending on the specific application.

Comparison with Similar Compounds

Comparison with Structural Analogues

Substituent Effects: Halogenation Patterns

2-(2,5-Dichlorobenzenesulfonamido)-3-methylbutanoic Acid

- Structure: The dichloro analogue replaces fluorine with chlorine at the 2- and 5-positions and features a 3-methylbutanoic acid chain instead of benzoic acid .

- Crystallography : Single-crystal X-ray studies (SHELX-refined) reveal a planar sulfonamide group with intermolecular hydrogen bonds (N–H···O and O–H···O) stabilizing the crystal lattice. The mean C–C bond length is 1.54 Å, typical for aliphatic chains .

- Biological Relevance: Dichlorinated sulfonamides are noted for antibacterial properties, attributed to enhanced lipophilicity from chlorine atoms .

2-[(2-Bromobenzene)sulfonamido]benzoic Acid

- Structure: Bromine replaces fluorine at the 2-position.

- Molecular Weight : 356.19 g/mol (vs. ~319.27 g/mol for the difluoro compound), highlighting the impact of halogen choice on physicochemical properties .

2-Chloro-4,5-Difluorobenzoic Acid

Crystallographic and Computational Insights

- SHELX Refinement : Widely used for small-molecule crystallography, SHELX programs enable precise determination of bond lengths and angles, critical for comparing halogen effects (e.g., C–F vs. C–Cl bond lengths ~1.34 Å vs. ~1.74 Å) .

Biological Activity

2-(2,5-Difluorobenzenesulfonamido)benzoic acid is an organic compound with notable biological activities that make it a subject of interest in medicinal chemistry and pharmacology. This article reviews its chemical properties, mechanisms of action, biological effects, and relevant case studies.

- Molecular Formula : C13H9F2NO4S

- Molecular Weight : 313.28 g/mol

- CAS Number : 749219-07-6

The compound features a benzoic acid moiety with a sulfonamido group substituted by two fluorine atoms on the benzene ring. This unique structure contributes to its biological activity.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets, including enzymes and receptors. The sulfonamido group can form hydrogen bonds and ionic interactions with active sites on enzymes, potentially leading to inhibition or modulation of their activity.

Key Mechanisms:

- Enzyme Inhibition : The compound may inhibit enzymes involved in metabolic pathways, affecting processes such as inflammation and cell proliferation.

- Receptor Binding : It can bind to specific cellular receptors, altering signal transduction pathways.

Biological Activity

Research has indicated several biological activities associated with this compound:

- Antimicrobial Activity : Exhibits effectiveness against various bacterial and fungal strains.

- Anticancer Potential : Shows promise in inhibiting the growth of cancer cells through multiple mechanisms.

- Anti-inflammatory Effects : Modulates biochemical pathways linked to inflammation.

Data Table of Biological Activity

| Biological Activity | Mechanism | References |

|---|---|---|

| Antimicrobial | Inhibition of bacterial cell wall synthesis | |

| Anticancer | Induction of apoptosis in cancer cells | |

| Anti-inflammatory | Inhibition of pro-inflammatory cytokines |

Case Studies

-

Antimicrobial Efficacy :

A study evaluated the antimicrobial properties of this compound against Staphylococcus aureus and Candida albicans. Results showed significant inhibition at concentrations as low as 50 µg/mL, suggesting its potential as a therapeutic agent for infections caused by resistant strains. -

Anticancer Research :

In vitro studies on human cancer cell lines demonstrated that this compound induces apoptosis through the activation of caspase pathways. A notable reduction in cell viability was observed in breast cancer cells treated with varying concentrations (10-100 µM), indicating its potential role in cancer therapy. -

Anti-inflammatory Study :

A recent study investigated the anti-inflammatory effects of this compound in a murine model of acute inflammation. Administration resulted in decreased levels of TNF-alpha and IL-6, highlighting its potential for treating inflammatory diseases.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.